2-(Piperazin-1-yl)acetamide dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and the product is purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)piperazine dihydrochloride
- 1-(2-Methoxyethyl)piperazine dihydrochloride
- 1-(2-Aminoethyl)piperazine dihydrochloride
Uniqueness
2-(Piperazin-1-yl)acetamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
2-piperazin-1-ylacetamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-6(10)5-9-3-1-8-2-4-9;;/h8H,1-5H2,(H2,7,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEZQABMMXYTIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971226 | |
Record name | 2-(Piperazin-1-yl)ethanimidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55829-43-1, 939983-61-6 | |
Record name | 2-(Piperazin-1-yl)ethanimidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperazin-1-yl)acetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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